molecular formula C15H18N2O2S B14631994 3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide CAS No. 56919-72-3

3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide

Cat. No.: B14631994
CAS No.: 56919-72-3
M. Wt: 290.4 g/mol
InChI Key: HYMLCRJHKVTTBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a benzene ring substituted with an ethyl(phenyl)amino group and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide typically involves the reaction of benzenesulfonyl chloride with an appropriate amine. The general reaction can be represented as follows: [ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ] In this reaction, a base such as pyridine is often added to absorb the hydrochloric acid generated .

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often employs similar methods but on a larger scale. Microwave irradiation has been shown to be an efficient method for synthesizing sulfonamides directly from sulfonic acids or their sodium salts . This method is advantageous due to its high yield and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the benzene ring would yield nitro derivatives, while sulfonation would yield sulfonic acid derivatives.

Scientific Research Applications

3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide with a simpler structure, used as an antibacterial agent.

    Sulfamethoxazole: A sulfonamide antibiotic often used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.

Uniqueness

3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The presence of the ethyl(phenyl)amino group may enhance its interaction with biological targets compared to simpler sulfonamides .

Properties

CAS No.

56919-72-3

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

3-[(N-ethylanilino)methyl]benzenesulfonamide

InChI

InChI=1S/C15H18N2O2S/c1-2-17(14-8-4-3-5-9-14)12-13-7-6-10-15(11-13)20(16,18)19/h3-11H,2,12H2,1H3,(H2,16,18,19)

InChI Key

HYMLCRJHKVTTBY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)N)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.